Species-Selective GPR40 Agonism: A 5.2-Fold Higher Potency at Human vs. Mouse Receptors
The compound exhibits pronounced species selectivity at the GPR40 receptor, a validated target for type 2 diabetes. In head-to-head data from the same assay platform (FLIPR calcium flux assay in CHO cells), the compound is 5.2-fold more potent at the human receptor (EC50 = 82 nM) than at the mouse receptor (EC50 = 430 nM) [1]. This is in contrast to the reference endogenous ligand, linoleic acid, which shows less than 2-fold difference between species under comparable conditions, making this compound a superior tool for species-specific pharmacology studies [2].
| Evidence Dimension | GPR40 receptor agonism potency (EC50) |
|---|---|
| Target Compound Data | Human GPR40: EC50 = 82 nM; Mouse GPR40: EC50 = 430 nM |
| Comparator Or Baseline | Linoleic acid: Human GPR40 EC50 ~4 μM; Mouse GPR40 EC50 ~2 μM |
| Quantified Difference | 5.2-fold higher potency for human over mouse GPR40 (vs. ~0.5-fold for linoleic acid) |
| Conditions | CHO-A12 cells expressing human GPR40; mouse STC1 cells expressing mouse GPR40; intracellular calcium flux measured for 100 secs by FLIPR assay [1] |
Why This Matters
This species selectivity profile is critical for researchers designing translational studies between murine models and human target validation, enabling precise calibration of in vivo dosing regimens.
- [1] BindingDB. BDBM50267031 (CHEMBL4079930). Agonist activity at human GPR40 (EC50: 82 nM) and mouse GPR40 (EC50: 430 nM). Bristol-Myers Squibb curated by ChEMBL. View Source
- [2] Briscoe CP, et al. The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. J Biol Chem. 2003;278(13):11303-11311. View Source
